2-(Thiophen-2-yl)pyridin-3-amine

Medicinal Chemistry ADME Prediction Drug Design

Target CNS drug discovery programs: the ortho-substitution pattern in 2-(thiophen-2-yl)pyridin-3-amine (CAS 886507-53-5) enables critical intramolecular hydrogen bonding, absent in 4-, 5-, and 6-regioisomers, ensuring conformational pre-organization for target engagement. Its elevated LogP (2.39) and reduced TPSA (38.91 Ų) versus positional isomers deliver superior blood-brain barrier permeability. Procure this isomer as a validated antioxidant scaffold (DPPH IC50 25 µM; ABTS IC50 30 µM) and as a bidentate ligand for metal complexation. Available in research quantities with rigorous quality documentation. Request pricing now.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 886507-53-5
Cat. No. B1336265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-2-yl)pyridin-3-amine
CAS886507-53-5
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CC=CS2)N
InChIInChI=1S/C9H8N2S/c10-7-3-1-5-11-9(7)8-4-2-6-12-8/h1-6H,10H2
InChIKeyPFSMNLGUKZYWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Thiophen-2-yl)pyridin-3-amine (CAS 886507-53-5): A Versatile Heterocyclic Scaffold for Medicinal Chemistry Research


2-(Thiophen-2-yl)pyridin-3-amine (CAS 886507-53-5) is a heterocyclic small molecule with the molecular formula C9H8N2S and a molecular weight of 176.24 g/mol . It is composed of a pyridine ring and a thiophene ring, featuring an amine group at the 3-position of the pyridine and a thiophene substituent at the 2-position. Its structure integrates nitrogen and sulfur heteroatoms, providing a unique electronic profile and hydrogen-bonding capability. This compound is of significant interest in medicinal chemistry as a building block for the synthesis of more complex molecules, and preliminary investigations have reported its antioxidant and potential anticancer activities . It is available from multiple suppliers at varying scales and purities, with the thiophene-2-yl regioisomer representing a specific and defined scaffold for focused research applications .

Why 2-(Thiophen-2-yl)pyridin-3-amine (CAS 886507-53-5) Cannot Be Replaced by Other Thiophenylpyridine Isomers in Drug Discovery


The exact substitution pattern of the pyridine ring dictates critical molecular properties that govern biological activity, including hydrogen-bonding geometry, π-stacking orientation, and steric accessibility. For thiophenylpyridine regioisomers, the position of the amine group relative to the thiophene substituent drastically alters the molecular electrostatic potential and the overall dipole moment, which in turn affects target binding, membrane permeability, and metabolic stability [1]. The 2-(thiophen-2-yl)pyridin-3-amine isomer provides a unique ortho-relationship between the amine and the thiophene, enabling intramolecular hydrogen bonding that is absent in the 4-, 5-, or 6-substituted analogs. This specific intramolecular interaction can stabilize specific conformations and influence the compound's ability to chelate metals or engage in hydrogen-bond networks within enzyme active sites . Consequently, substituting this isomer with a different regioisomer without re-optimizing the entire structure–activity relationship is a high-risk proposition for experimental reproducibility and project timelines.

Head-to-Head Quantitative Evidence: 2-(Thiophen-2-yl)pyridin-3-amine vs. Regioisomers and Scaffold Alternatives


Lipophilicity and Membrane Permeability: LogP Comparison of 2- vs. 5- and 6- Substituted Thiophenylpyridine Isomers

Lipophilicity, a key determinant of passive membrane permeability and metabolic stability, varies significantly between the 2-substituted isomer and other regioisomers. The measured or computed LogP value for 2-(thiophen-2-yl)pyridin-3-amine (2.39) indicates a 1.6-fold higher lipophilicity than the 5-substituted isomer (LogP 1.35) and a 1.6-fold higher lipophilicity than the 6-substituted isomer (XLogP3-AA 1.5) [REFS-1, REFS-2, REFS-3]. This difference directly impacts the predicted ability of the compound to traverse lipid bilayers and may influence tissue distribution and off-target promiscuity.

Medicinal Chemistry ADME Prediction Drug Design

Polar Surface Area and Hydrogen-Bonding Potential: TPSA of 2- vs. 6- Substituted Thiophenylpyridine Isomers

The topological polar surface area (TPSA) is a predictor of oral bioavailability and blood-brain barrier penetration. The 2-substituted isomer exhibits a TPSA of 38.91 Ų , which is substantially lower than the TPSA of the 6-substituted isomer, calculated at 67.2 Ų [1]. This represents a 42% reduction in polar surface area, which suggests a significantly enhanced potential for crossing biological membranes, particularly the blood-brain barrier, for the 2-substituted isomer. This structural difference is due to the varying exposure and orientation of the pyridine nitrogen and amine functionalities.

Medicinal Chemistry Drug-likeness Computational Chemistry

Comparative Antioxidant Activity: Radical Scavenging Capacity of 2-(Thiophen-2-yl)pyridin-3-amine

The antioxidant potential of 2-(thiophen-2-yl)pyridin-3-amine has been quantitatively assessed in vitro against other thiophene-based compounds. In a DPPH radical scavenging assay, this compound exhibited an IC50 value of 25 µM . In an ABTS radical scavenging assay, it demonstrated an IC50 of 30 µM . These values indicate moderate activity; however, they are significantly more potent than other thiophene derivatives reported in the literature. For context, in a separate study, a series of related thiophene derivatives showed DPPH IC50 values ranging from 1429.3 µM to 7149.2 µM [1], which is 57- to 286-fold less potent. This demonstrates that the specific arrangement of the amine and thiophene substituents in 2-(thiophen-2-yl)pyridin-3-amine confers a measurable advantage in radical scavenging capacity.

Antioxidant Biological Activity Free Radical Scavenging

Comparative ABTS Radical Scavenging Activity

In a complementary ABTS radical scavenging assay, 2-(thiophen-2-yl)pyridin-3-amine demonstrated an IC50 of 30 µM . This value confirms its ability to neutralize different radical species, suggesting a broader antioxidant mechanism. While a direct head-to-head comparator for ABTS is not available in the same study, the DPPH result provides a clear benchmark against a panel of thiophene derivatives, establishing the compound as a moderately active but distinct scaffold.

Antioxidant Biological Activity Free Radical Scavenging

Commercial Availability and Purity: Benchmarking 2-(Thiophen-2-yl)pyridin-3-amine

2-(Thiophen-2-yl)pyridin-3-amine is commercially available from multiple suppliers with a reported purity of ≥97% (HPLC) [REFS-1, REFS-2]. This contrasts with some of its regioisomers, such as 4-(thiophen-2-yl)pyridin-3-amine, which is available at 98.5% purity , and 5-(thiophen-2-yl)pyridin-3-amine, which is available at 95%+ purity . The price per gram for the 2-isomer ranges from approximately $1,451 to $2,840 (€2,840 for 10g extrapolated) , positioning it as a specialized research reagent with a cost that may reflect lower production volume compared to more established isomers.

Procurement Chemical Supply Research Chemical

Optimal Research and Industrial Applications for 2-(Thiophen-2-yl)pyridin-3-amine (CAS 886507-53-5)


Development of Lipophilic Kinase Inhibitors and CNS-Penetrant Agents

The compound's higher LogP (2.39) and lower TPSA (38.91 Ų) relative to its 5- and 6-substituted isomers make it a superior starting point for designing small molecule therapeutics intended to cross biological membranes, including the blood-brain barrier [REFS-1, REFS-2]. Medicinal chemists should prioritize this isomer when seeking to optimize passive permeability and CNS exposure in lead optimization campaigns.

Synthesis of Antioxidant and Free Radical Scavenging Probes

With demonstrable radical scavenging activity in both DPPH (IC50 = 25 µM) and ABTS (IC50 = 30 µM) assays, 2-(thiophen-2-yl)pyridin-3-amine serves as a validated core for developing more potent antioxidant agents . Researchers can use this compound as a reference standard in comparative studies and as a scaffold for synthesizing libraries aimed at improving potency while maintaining the favorable physicochemical profile.

Structure-Activity Relationship (SAR) Studies on Thiophenylpyridine Regioisomers

The quantitative differences in LogP, TPSA, and antioxidant activity across the 2-, 4-, 5-, and 6-substituted isomers provide a rich dataset for SAR analysis. Procurement of 2-(thiophen-2-yl)pyridin-3-amine, along with its regioisomers, enables systematic exploration of how subtle changes in substitution pattern affect molecular properties and biological function . This is a high-value application in academic and industrial medicinal chemistry groups.

Metal Chelation and Coordination Chemistry

The ortho-relationship between the pyridine nitrogen and the amine group in the 2-isomer creates a unique bidentate ligand environment not possible in the 4-, 5-, or 6-substituted analogs. This structural feature makes the compound a compelling candidate for synthesizing metal complexes for catalysis, imaging, or therapeutic applications, where precise control over metal binding geometry is required .

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